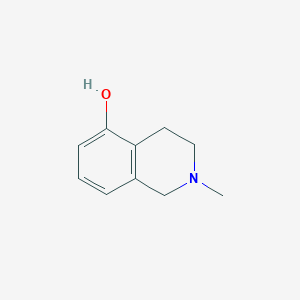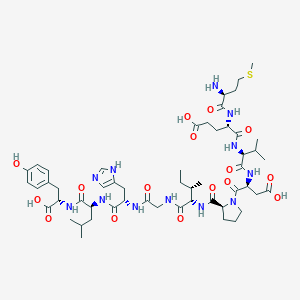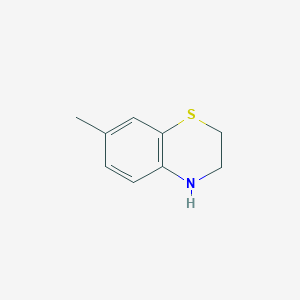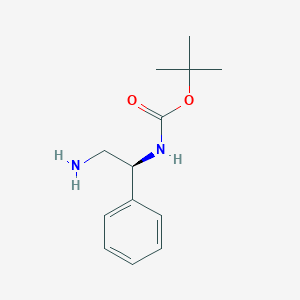
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate” is a specialty chemical that is used in various fields such as drug discovery, catalysis, and material science. It is also used in the field of asymmetric synthesis as a chiral building block .
Synthesis Analysis
The synthesis of enantiopure (S)-1-phenylpropan-2-amine derivatives, which includes “(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate”, has been explored using both chemical and biocatalytic approaches . One method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The molecular formula of “(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate” is C13H20N2O2 . The InChI key, which is a unique identifier for chemical substances, is IJALRZPKODHZOR-LLVKDONJSA-N .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo a one-pot three-component cascade reaction of α-amino aryl ketones, indoles, and CBr4 in moderate to good yields . This new strategy exhibits excellent mild reaction conditions and step-economy, easily accessible reactants .Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.31 . It has a predicted density of 1.066±0.06 g/cm3 . The melting point is between 85-90°C , and the boiling point is predicted to be 372.2±35.0 °C . The compound has a pKa of approximately 11 .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants and Environmental Implications
Synthetic phenolic antioxidants (SPAs), including compounds related to carbamates, are utilized across various industries to prolong product shelf life by retarding oxidative reactions. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in numerous environmental matrices. Studies indicate that SPAs might cause hepatic toxicity, possess endocrine-disrupting effects, and potentially act as carcinogens. The transformation products of these antioxidants could exhibit more severe toxic effects than their parent compounds, underscoring the need for developing novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Carbamate Metabolism and Hydrolysis
Research on carbamates has elucidated a qualitative relationship between their molecular structure and metabolic hydrolysis, contributing to the understanding of their stability and reactivity. Such insights are crucial for the design of carbamates as drugs or prodrugs, offering a foundation for the development of compounds with desired pharmacokinetic properties (Vacondio et al., 2010).
Non-Phosgene Synthesis of N-Substituted Carbamates
The move towards green chemistry has spurred research into non-phosgene methods for synthesizing N-substituted carbamates. This research focuses on utilizing less hazardous carbonyl reagents, such as CO, dimethyl carbonate, CO2, and alkyl carbamates, highlighting an ongoing shift towards safer, more environmentally friendly chemical processes (Shang Jianpen, 2014).
Safety And Hazards
The compound is labeled with the hazard symbol Xn, which means it is harmful . It is harmful if swallowed (R22), irritating to the respiratory system and skin (R37/38), and there is a risk of serious damage to eyes (R41) . Safety measures include wearing eye/face protection and rinsing immediately with plenty of water and seeking medical advice in case of contact with eyes .
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALRZPKODHZOR-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640524 |
Source


|
| Record name | tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate | |
CAS RN |
137102-30-8 |
Source


|
| Record name | tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

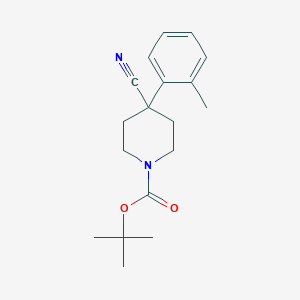
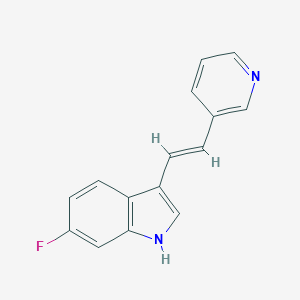
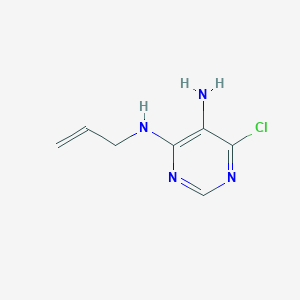
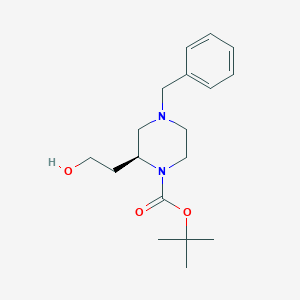
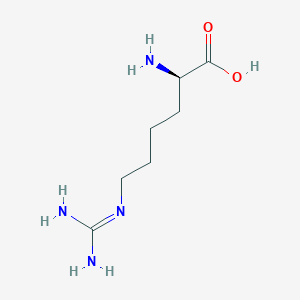
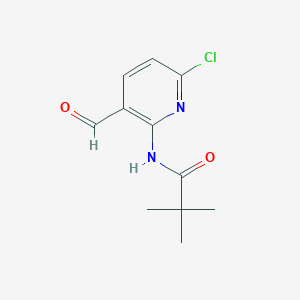
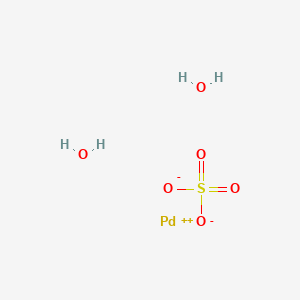
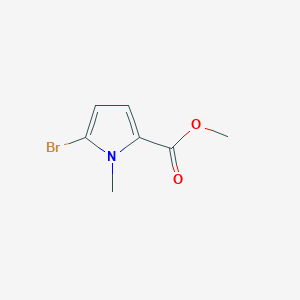
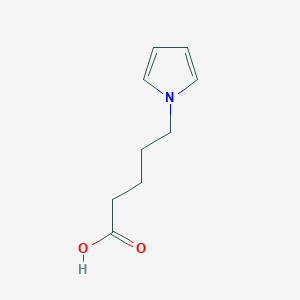
![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)
